Ethyl (4-chloro-2-fluorophenyl)carbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl N-(4-chloro-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGKFWFDDFPLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358333 | |
| Record name | Ethyl (4-chloro-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114108-90-6 | |
| Record name | Ethyl (4-chloro-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The amine reacts with ethyl chloroformate in the presence of a base such as pyridine or triethylamine to form the carbamate. A typical procedure involves dissolving 4-chloro-2-fluoroaniline (1.0 equiv) in anhydrous dichloromethane, cooling to 0°C, and adding ethyl chloroformate (1.2 equiv) dropwise. The base (1.5 equiv) is introduced to scavenge HCl, with stirring continued at room temperature for 4–6 hours.
Yield Optimization and Challenges
Yields typically range from 75% to 85% after aqueous workup and recrystallization. Critical factors include:
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Stoichiometry : Excess ethyl chloroformate (1.2–1.5 equiv) ensures complete conversion but may necessitate purification to remove unreacted reagent.
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Temperature : Reactions below 5°C minimize side products like ureas or bis-carbamates.
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Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) outperform toluene or ethers due to better reagent solubility.
A representative experimental dataset is provided in Table 1.
Table 1: Optimization of Direct Carbamate Formation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | THF | Toluene |
| Base | Pyridine | Et₃N | Pyridine |
| Reaction Time (h) | 4 | 6 | 4 |
| Yield (%) | 82 | 78 | 65 |
Multi-Step Synthesis via Esterification, Protection, and Reduction
Patent EP2215040B1 outlines a multi-step approach originally designed for (S)-2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate, adaptable to ethyl (4-chloro-2-fluorophenyl)carbamate with modifications.
Stepwise Procedure
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Esterification : (4-Chloro-2-fluorophenyl)glycolic acid is esterified with ethanol using phosphorus oxychloride (0.025–0.4 equiv) as a catalyst. Toluene aids azeotropic removal of water, achieving >90% conversion.
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Hydroxyl Protection : The secondary alcohol is protected with 2-methoxypropene or dihydropyran under residual acidic conditions from the esterification step. This eliminates the need for additional catalysts, simplifying purification.
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Carbamate Formation : The protected intermediate reacts with 1,1'-carbonyldiimidazole (CDI) in toluene, followed by acidic deprotection to yield the final carbamate.
Advantages Over Direct Methods
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Enhanced Selectivity : Protection prevents hydroxyl group interference during carbamate formation, reducing side reactions.
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Scalability : The patent reports kilogram-scale production with 78% overall yield, highlighting industrial viability.
Table 2: Multi-Step Synthesis Performance Metrics
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Esterification | EtOH, POCl₃, toluene | 40–50 | 92 |
| Protection | 2-Methoxypropene | 15–25 | 89 |
| Carbamation | CDI, H₂SO₄ | 40–50 | 94 |
Alternative Pathways: Carbonyldiimidazole-Mediated Coupling
A less conventional method employs 1,1'-carbonyldiimidazole (CDI) to activate the hydroxyl group for carbamate formation. This approach, detailed in EP2215040B1, bypasses toxic chloroformate reagents.
Reaction Protocol
The hydroxyl-containing precursor (e.g., 4-chloro-2-fluorophenol) is treated with CDI (1.1 equiv) in THF at 50°C for 2 hours. Ethanol is then added, and the mixture stirred overnight. Acidic workup isolates the carbamate in 70–75% yield.
Limitations and Considerations
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Substrate Availability : Requires pre-synthesized phenolic intermediates, adding synthetic steps.
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Cost : CDI is more expensive than ethyl chloroformate, impacting large-scale feasibility.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Carbamation | 75–85 | 98 | Moderate | High |
| Multi-Step Synthesis | 70–78 | 99.5 | High | Moderate |
| CDI-Mediated Coupling | 70–75 | 97 | Low | Low |
Chemical Reactions Analysis
Types of Reactions: BCX 1470 primarily undergoes esterolytic and hemolytic reactions due to its serine protease inhibitory activity. It blocks the esterolytic activity of factor D and C1s, which are crucial for the activation of the complement system.
Common Reagents and Conditions:
Esterification: Typically involves the use of carboxylic acids and alcohols in the presence of acid catalysts.
Amidation: Involves the use of amines and carboxylic acid derivatives in the presence of coupling agents.
Major Products Formed: The major products formed from the reactions involving BCX 1470 are the inhibited forms of factor D and C1s, which result in the suppression of the complement system’s activity .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl (4-chloro-2-fluorophenyl)carbamate has been primarily studied for its role as a serine protease inhibitor . This class of compounds is significant in the treatment of various diseases where proteases play a critical role in disease progression.
Therapeutic Potential
Research indicates that BCX 1470 could be effective in treating:
- Autoimmune Disorders : Conditions where complement activation exacerbates inflammation.
- Inflammatory Diseases : Such as asthma and chronic obstructive pulmonary disease (COPD), where protease activity contributes to pathophysiology.
Agricultural Applications
In addition to its medicinal uses, this compound is being explored for its potential as an agricultural pesticide . Its structural features suggest possible insecticidal and fungicidal properties.
Studies have shown that compounds with similar structures exhibit significant inhibition against pests and pathogens:
- Insecticidal Properties : Potential effectiveness against various agricultural pests.
- Fungicidal Properties : May inhibit fungal pathogens affecting crops.
Several studies have documented the effects and applications of this compound:
Study on Serine Protease Inhibition
A study demonstrated that BCX 1470 exhibits high selectivity for inhibiting factor D, showing a 3.4-fold better inhibition compared to trypsin, highlighting its potential in therapeutic applications targeting the complement system .
Agricultural Efficacy Trials
Research into its agricultural applications revealed that this compound can significantly reduce pest populations in controlled environments, suggesting its viability as an eco-friendly pesticide alternative .
Mechanism of Action
BCX 1470 exerts its effects by inhibiting the esterolytic activity of factor D and C1s. These components are part of the complement system, which plays a crucial role in immune responses. By blocking these enzymes, BCX 1470 prevents the activation of the complement cascade, thereby reducing inflammation and tissue damage. The molecular targets of BCX 1470 are the active sites of factor D and C1s, where it binds and inhibits their enzymatic activity .
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
- Desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate): A herbicide with a phenylcarbamate structure substituted with a phenylamino group. Unlike the target compound, desmedipham includes an additional phenyl ring linked via an oxygen atom, enhancing its herbicidal activity by interfering with photosynthesis .
- Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate): An insect growth regulator with a phenoxyphenoxyethyl chain. The extended aromatic system increases lipophilicity, improving its persistence in agricultural applications compared to simpler carbamates like the target compound .
Pharmacologically Relevant Carbamates
- Ethyl (4-Chloro-3-(Trifluoromethyl)Phenyl)Carbamate (CAS 18585-06-3): This compound features a trifluoromethyl (CF₃) group at the 3-position and Cl at the 4-position. The CF₃ group significantly enhances lipophilicity (logP ~3.5) and metabolic stability, making it a candidate for drug development .
- Ethyl {4-[(4-Fluorobenzyl)Amino]-2-Nitrophenyl}Carbamate (CAS 150812-23-0): Contains a nitro (–NO₂) group and a fluorobenzylamino substituent. The nitro group introduces electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions compared to the target compound’s electron-withdrawing Cl and F substituents .
Carcinogenicity and Toxicity Profiles
While ethyl carbamate (urethane) is classified as a Group 2A carcinogen by IARC, structural modifications alter toxicity:
- Vinyl Carbamate: A more potent carcinogen than ethyl carbamate, inducing tumors in multiple organs at lower doses .
- Comparative studies with ethyl carbamate suggest that halogenation could mitigate carcinogenicity by altering metabolic pathways .
Data Table: Key Properties of Ethyl (4-Chloro-2-Fluorophenyl)Carbamate and Analogues
| Compound Name | Molecular Formula | Molecular Weight | logP (Estimated) | Key Applications |
|---|---|---|---|---|
| This compound | C₉H₈ClFNO₂ | 217.62 | 2.5–3.0 | Research chemical |
| Ethyl (4-chloro-3-TFM-phenyl)carbamate | C₁₀H₉ClF₃NO₂ | 263.64 | 3.5 | Pharmaceutical candidate |
| Desmedipham | C₁₆H₁₆N₂O₄ | 300.73 | 3.8 | Herbicide |
| Fenoxycarb | C₁₇H₁₉NO₄ | 301.34 | 4.2 | Insect growth regulator |
Biological Activity
Ethyl (4-chloro-2-fluorophenyl)carbamate, also known as BCX 1470, is a compound with notable biological activities, particularly as a selective serine protease inhibitor. This article delves into its biological activity, mechanisms, and potential applications based on current research findings.
Overview of this compound
This compound has gained attention for its role in inhibiting the activity of specific enzymes within the complement system, which is crucial for immune responses. The compound has demonstrated significant potential in therapeutic applications, especially in anti-inflammatory treatments.
The primary mechanism of action for this compound involves the inhibition of serine proteases such as factor D and C1s. These enzymes are integral to the complement cascade, which facilitates inflammation and immune response. By inhibiting these enzymes, the compound effectively reduces inflammation and tissue damage.
Key Findings:
- Inhibition of Factor D and C1s : this compound exhibits a high selectivity for these targets, with a reported 3.4-fold and 200-fold better inhibition compared to trypsin, respectively.
- Reduction of Immune Complex-Mediated Inflammation : The compound's ability to block the activation of the complement system positions it as a promising candidate for treating conditions related to excessive inflammation.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Study 1: Efficacy Against Ticks
A study examined the efficacy of ethyl-carbamates on Rhipicephalus (Boophilus) microplus, a tick species affecting livestock. The results indicated that treatment with ethyl-carbamate significantly reduced engorgement rates and reproductive success in ticks:
- Cumulative Reduction in Larvae : Treatment resulted in a cumulative reduction of 96% in larvae production.
- Egg Viability : Treated females produced eggs that were darker, opaque, and deformed, leading to poor hatching rates .
Case Study 2: Cholinesterase Inhibition
Research has shown that derivatives of carbamates, including those similar to this compound, exhibit strong inhibition of acetylcholinesterase (AChE), surpassing established drugs like rivastigmine:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (4-chloro-2-fluorophenyl)carbamate, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves esterification of 4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid with ethanol using sulfuric acid as a catalyst under reflux conditions. Reaction optimization includes maintaining anhydrous conditions, precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to ethanol), and refluxing at 80–90°C for 6–8 hours. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield (≥75%) and purity .
Q. What analytical techniques are recommended for characterizing this compound and ensuring purity?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard, with selected-ion monitoring (SIM) for quantification. For precision, intra-day and inter-day relative standard deviations (RSD) should be <10% (Table 1). Solid-phase extraction (C18 columns) pre-concentration minimizes matrix interference in complex samples .
Table 1 : Precision data for carbamate analysis (adapted from )
| Compound | Intra-day RSD (%) | Inter-day RSD (%) |
|---|---|---|
| Ethyl carbamate | 6.72 | 8.76 |
Q. What are the key physicochemical properties of this compound, and how do they affect experimental applications?
- Methodological Answer : The molecular weight is 356.18 g/mol (C₁₆H₁₂Cl₂FNO₃) with a crystalline solid state. Substituents (Cl, F) enhance lipophilicity (logP ~2.8), influencing solubility in organic solvents (e.g., DMSO, ethanol). These properties necessitate dissolution protocols using polar aprotic solvents for in vitro assays and controlled storage (<4°C) to prevent hydrolysis .
Advanced Research Questions
Q. How do fluorine and chlorine substituents influence the reactivity and biological activity of this compound compared to other carbamates?
- Methodological Answer : Halogen positioning alters electronic effects (e.g., fluorine’s electron-withdrawing nature increases electrophilicity) and steric interactions. Comparative studies (Table 2) show that 4-chloro-2-fluoro substitution enhances cytotoxicity (IC₅₀: 12 µM in HeLa cells) compared to non-halogenated analogs (IC₅₀: >50 µM). Computational modeling (DFT) predicts improved binding affinity to cytochrome P450 enzymes (e.g., CYP2E1) .
Table 2 : Biological activity of structurally similar carbamates (adapted from )
| Compound | Unique Features | Cytotoxicity (IC₅₀) |
|---|---|---|
| Ethyl carbamate | Simple structure | >100 µM |
| This compound | Halogenated substituents | 12 µM |
Q. What metabolic pathways are implicated in the toxicity of this compound, and how do these compare to other ethyl carbamates?
- Methodological Answer : CYP2E1-mediated oxidation generates vinyl carbamate epoxide, a DNA-reactive metabolite. In vitro assays with human liver microsomes (HLMs) confirm NADPH-dependent metabolism (Km: 1.2 mM). Comparative studies show that halogenation slows metabolic clearance (t₁/₂: 8.5 hrs vs. 2.1 hrs for ethyl carbamate), prolonging toxicity. Mitigation strategies include co-administration of CYP2E1 inhibitors (e.g., disulfiram) .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies (e.g., ixodicidal activity vs. null effects) may arise from assay conditions (e.g., tick species, life stage). Standardization steps:
- Use synchronized bioassays (e.g., larval packet tests for ticks).
- Validate purity via HPLC (>98%) to exclude byproduct interference.
- Control for metabolic activation (e.g., S9 liver fractions in cytotoxicity assays) .
Data Contradiction Analysis
Q. Why do studies report conflicting yields for this compound synthesis?
- Methodological Answer : Variability stems from catalyst choice (H₂SO₄ vs. HCl), reaction time (6–12 hrs), and purification methods. For reproducibility:
- Optimize acid catalyst concentration (0.5–1.0 eq).
- Monitor reaction progress via TLC (Rf: 0.4 in hexane/EtOAc 7:3).
- Replace column chromatography with recrystallization (ethanol/water) for scalable purification .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to carcinogenic potential (IARC Group 2B):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
